

Application Notes and Protocols for Amastatin HCl in Cell Lysis Buffers

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Compound of Interest

Compound Name: Amastatin HCl

Cat. No.: B15285735

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These application notes provide detailed protocols for the use of Amastatin Hydrochloride (HCl) as a crucial component in cell lysis buffers. **Amastatin HCl** is a competitive, tight-binding inhibitor of various aminopeptidases, making it an essential tool for preventing the degradation of protein samples by these enzymes during and after cell lysis. Its inclusion in lysis buffers is critical for preserving the integrity of protein targets for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.

Mechanism of Action

Amastatin HCl is a dipeptide-like compound that acts as a transition-state analog inhibitor of metallo-aminopeptidases. It effectively inhibits a broad range of aminopeptidases, including Leucine Aminopeptidase, Aminopeptidase A, and Aminopeptidase N (also known as CD13). By binding to the active site of these enzymes, **Amastatin HCl** prevents the cleavage of N-terminal amino acids from polypeptide chains, thereby protecting proteins from proteolytic degradation.

Data Presentation

The following table summarizes the key quantitative data for the use of **Amastatin HCl** in cell lysis buffers.

Parameter	Value	Reference
Recommended Working Concentration	1 - 10 μ M	[1]
Stock Solution Concentration	10 mM	
Solubility (10 mM Stock)	DMSO, Water, Methanol	[2][3]
Storage of Stock Solution	-20°C	[2][3]
Inhibited Proteases	Aminopeptidases (e.g., Leucine Aminopeptidase, Aminopeptidase A, Aminopeptidase N/CD13)	[2][4]

Experimental Protocols

Preparation of a 10 mM Amastatin HCl Stock Solution

Materials:

- **Amastatin HCl** powder (Molecular Weight: 511.01 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out 5.11 mg of **Amastatin HCl** powder.
- Dissolve the powder in 1 mL of sterile DMSO to create a 10 mM stock solution.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 20 μ L) to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for long-term use.

Protocol for Cell Lysis using RIPA Buffer Supplemented with Amastatin HCl

Materials:

- Cultured cells (adherent or suspension)
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- 10 mM **Amastatin HCl** stock solution
- Other protease and phosphatase inhibitor cocktails (optional, but recommended)
- Cell scraper (for adherent cells)
- Microcentrifuge tubes, pre-chilled
- Refrigerated centrifuge

Procedure:

For Adherent Cells:

- Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold RIPA buffer supplemented with **Amastatin HCl** (to a final concentration of 10 µM; e.g., add 1 µL of 10 mM stock to 1 mL of RIPA buffer) and other desired inhibitors. A typical volume is 1 mL for a 10 cm dish.[\[5\]](#)[\[6\]](#)
- Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[\[5\]](#)[\[7\]](#)

- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[\[6\]](#)[\[7\]](#)
- Proceed to the "Lysate Clarification" step.

For Suspension Cells:

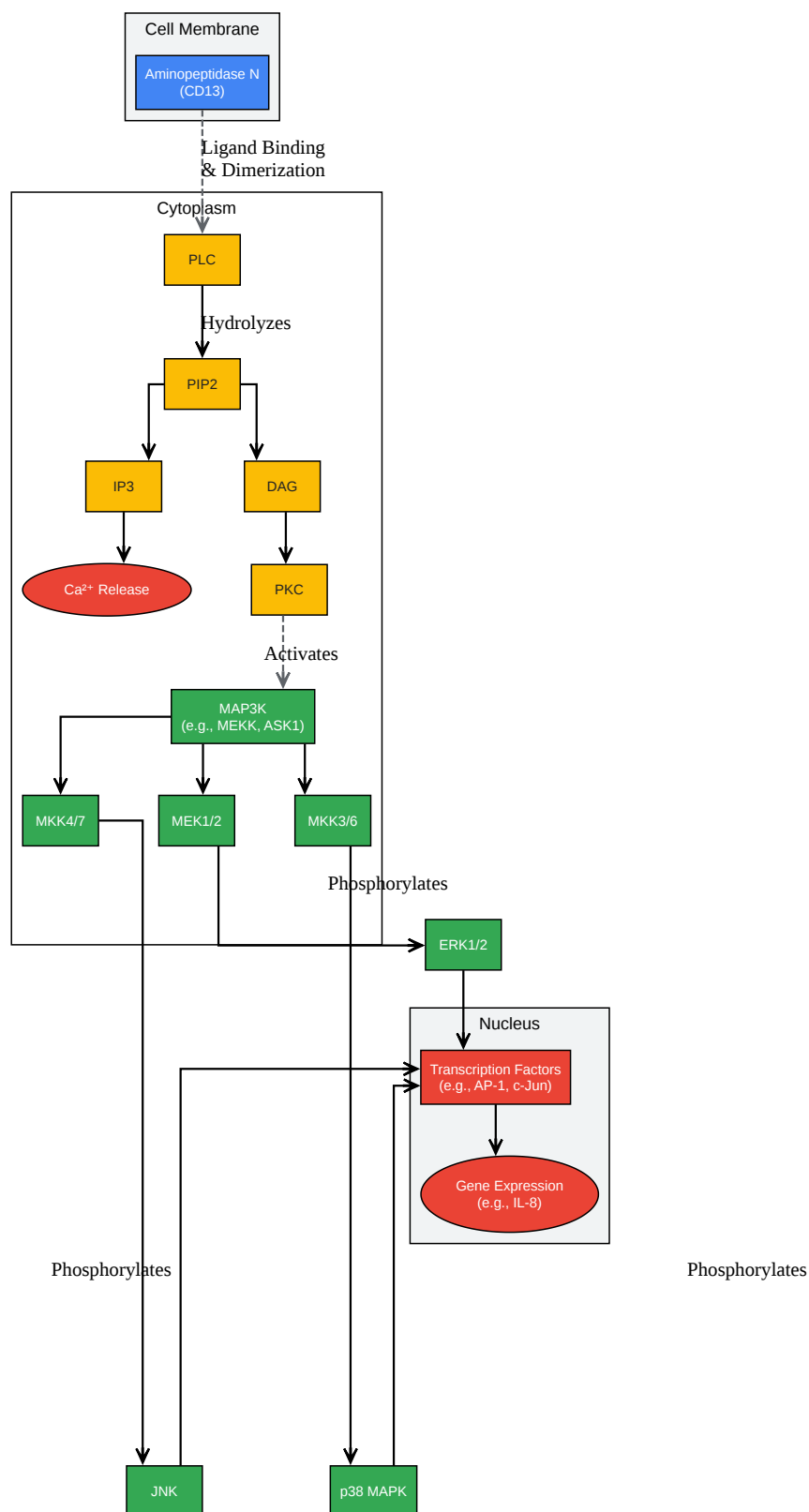
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with **Amastatin HCl** (to a final concentration of 10 µM) and other desired inhibitors. Use approximately 100 µL of buffer per 1 million cells.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[\[7\]](#)
- Proceed to the "Lysate Clarification" step.

Lysate Clarification:

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[\[5\]](#)[\[6\]](#)
- Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
- The lysate is now ready for downstream applications or can be stored at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

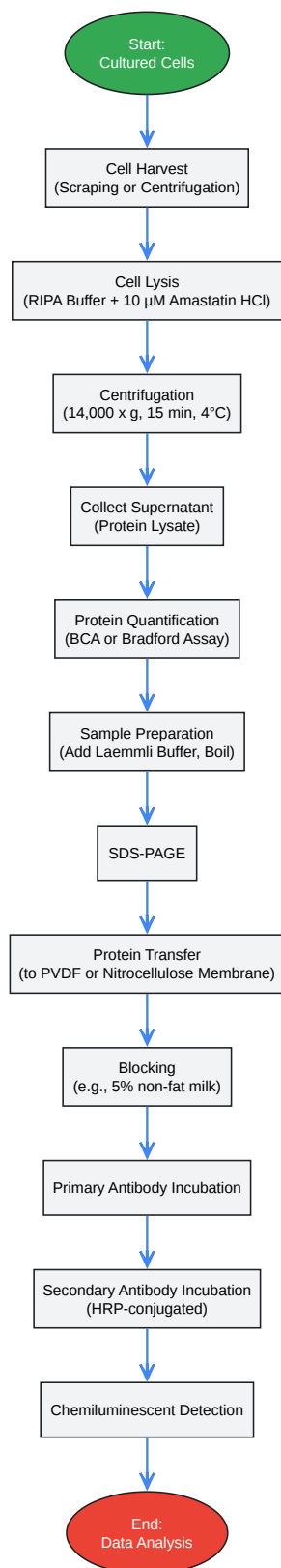
Aminopeptidase N (CD13) Signaling Pathway



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Caption: Aminopectidase N (CD13) signaling cascade.

Experimental Workflow: Protein Extraction and Western Blotting



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Caption: Workflow for protein extraction and analysis.

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